2-クロロ-4-フルオロ安息香酸tert-ブチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

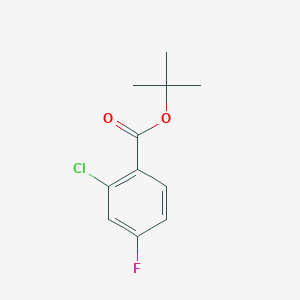

tert-Butyl 2-chloro-4-fluorobenzoate: is an organic compound with the molecular formula C11H12ClFO2 and a molecular weight of 230.66 g/mol . It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a tert-butyl group, and the benzene ring is substituted with chlorine and fluorine atoms at the 2 and 4 positions, respectively .

科学的研究の応用

Chemistry: tert-Butyl 2-chloro-4-fluorobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals .

Biology: In biological research, it is used as a building block for the synthesis of bioactive molecules and as a reference standard in analytical studies .

Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators .

Industry: In the chemical industry, tert-Butyl 2-chloro-4-fluorobenzoate is used in the production of polymers, resins, and coatings .

準備方法

Synthetic Routes and Reaction Conditions: tert-Butyl 2-chloro-4-fluorobenzoate can be synthesized through the esterification of 2-chloro-4-fluorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane under an inert atmosphere .

Industrial Production Methods: Industrial production of tert-Butyl 2-chloro-4-fluorobenzoate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product .

化学反応の分析

Types of Reactions: tert-Butyl 2-chloro-4-fluorobenzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic aromatic substitution: The fluorine atom can be substituted by electrophiles in the presence of a strong acid catalyst.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Electrophilic aromatic substitution: Reagents such as sulfuric acid or aluminum chloride in an organic solvent like benzene or toluene.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide in water or an alcohol solvent.

Major Products Formed:

Nucleophilic substitution: Products such as 2-chloro-4-fluoro-N-alkylbenzoate or 2-chloro-4-fluoro-S-alkylbenzoate.

Electrophilic aromatic substitution: Products such as 2-chloro-4-fluoro-5-substituted benzoate.

Hydrolysis: 2-chloro-4-fluorobenzoic acid and tert-butyl alcohol.

作用機序

The mechanism of action of tert-Butyl 2-chloro-4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of their activity . The compound can act as an inhibitor or activator, depending on its structure and the nature of the target . The pathways involved in its action include covalent binding to active sites, competitive inhibition, and allosteric modulation .

類似化合物との比較

- tert-Butyl 4-chloro-2-fluorobenzoate

- tert-Butyl 2-chloro-5-fluorobenzoate

- tert-Butyl 2-chloro-3-fluorobenzoate

Comparison: tert-Butyl 2-chloro-4-fluorobenzoate is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring, which influences its reactivity and interaction with molecular targets . Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications .

生物活性

tert-Butyl 2-chloro-4-fluorobenzoate (tBCFB) is an organic compound characterized by a tert-butyl ester group attached to a benzene ring that features chlorine and fluorine substituents. Its chemical formula is C11H12ClF O2, with a molecular weight of approximately 232.66 g/mol. This compound is gaining attention in various fields, including medicinal chemistry, materials science, and proteomics research.

The presence of the tert-butyl group enhances the lipophilicity of tBCFB, potentially affecting its bioavailability and interaction with biological membranes. The chlorine and fluorine substituents are known to impart unique biological activities, which warrant further investigation into their specific mechanisms of action.

Potential Applications

-

Medicinal Chemistry :

- tBCFB may serve as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting inflammation or cancer pathways.

- Research indicates that fluorinated benzoates exhibit antimicrobial properties, suggesting that tBCFB could be explored for its efficacy against certain bacterial strains.

-

Proteomics Research :

- As a specialty product in proteomics, tBCFB is utilized to study enzyme activity and protein interactions, which are critical for understanding biological processes at the molecular level.

-

Environmental Impact :

- Studies involving the metabolism of tBCFB by bacteria indicate its potential biodegradability and environmental impact, highlighting the need for further research into its ecological effects.

Antimicrobial Activity

Research has shown that compounds containing fluorine and chlorine often exhibit antimicrobial properties. For example, a study found that certain fluorinated compounds were effective against specific bacterial strains, indicating that tBCFB may also possess similar properties .

Structure-Activity Relationship (SAR)

A structure-activity relationship study focusing on related benzoate compounds revealed that variations in substituents significantly impact biological activity. For instance, modifications to the ester group or halogen positions can alter lipophilicity and reactivity, affecting the compound's overall efficacy .

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Methyl 2-chloro-4-fluorobenzoate | Methyl instead of tert-butyl group | Lower lipophilicity; different biological activity |

| Ethyl 2-chloro-4-fluorobenzoate | Ethyl group instead of tert-butyl | Varying solubility; potential different reactivity |

| Propyl 2-chloro-4-fluorobenzoate | Propyl group instead of tert-butyl | Intermediate properties between methyl and tert-butyl |

| tert-Butyl 2-bromo-4-fluorobenzoate | Bromine instead of chlorine | Different reactivity patterns; potential for different applications |

Future Research Directions

Given the promising preliminary findings regarding the biological activity of tBCFB, further investigations are warranted to elucidate its mechanisms of action and potential therapeutic applications. Areas for future research include:

- Detailed studies on enzyme interactions and inhibition pathways.

- Exploration of its antimicrobial properties against a broader range of pathogens.

- Assessment of its environmental impact through biodegradation studies.

特性

IUPAC Name |

tert-butyl 2-chloro-4-fluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFO2/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXTUTSLQCTYJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650493 |

Source

|

| Record name | tert-Butyl 2-chloro-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911314-43-7 |

Source

|

| Record name | tert-Butyl 2-chloro-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。